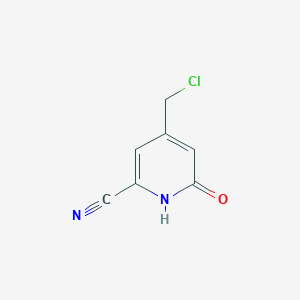
Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 5-amino-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-aminopyridin-2-yl)carbamate
- Tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, formyl group, and tert-butyl carbamate moiety makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
tert-butyl N-[(5-amino-4-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-9-4-8(7-16)10(13)6-14-9/h4,6-7H,5,13H2,1-3H3,(H,15,17) |
Clé InChI |
QWORQKLOACYGFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


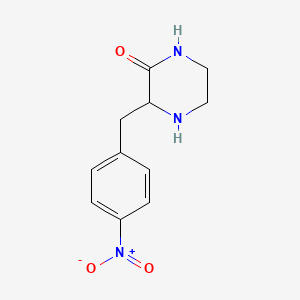



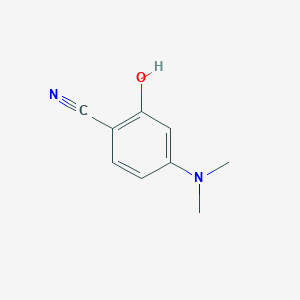
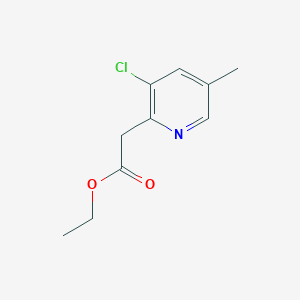
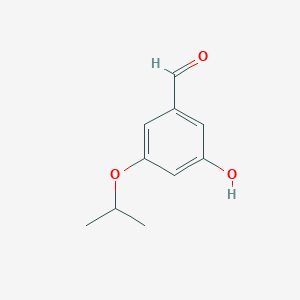
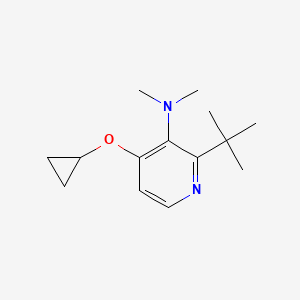
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

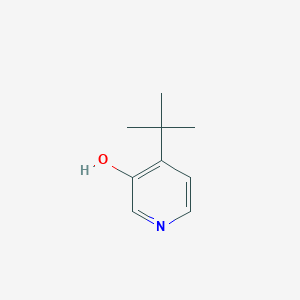
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
